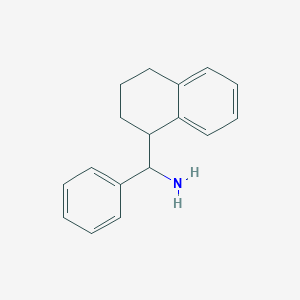Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
CAS No.: 904235-82-1
Cat. No.: VC4183343
Molecular Formula: C17H19N
Molecular Weight: 237.346
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 904235-82-1 |
|---|---|
| Molecular Formula | C17H19N |
| Molecular Weight | 237.346 |
| IUPAC Name | phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
| Standard InChI | InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2 |
| Standard InChI Key | JOOCWBZKFRQWBD-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine features a methanamine group (-CHNH) attached to the 1-position of a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, which is further substituted with a phenyl ring at the same carbon . The tetrahydronaphthalene moiety introduces partial saturation, reducing aromaticity while maintaining planar rigidity, a feature critical for interactions with biological targets . The IUPAC name, phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, reflects this connectivity, with the amine group positioned para to the tetralin system.
The compound’s three-dimensional conformation is stabilized by non-covalent interactions, including van der Waals forces between the phenyl and tetralin rings. Computational models suggest that the amine group adopts a pseudo-axial orientation, minimizing steric hindrance .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.346 g/mol | |
| SMILES | C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N | |
| InChIKey | JOOCWBZKFRQWBD-UHFFFAOYSA-N | |
| PubChem CID | 281467 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves multi-step protocols to construct the tetralin core and introduce the phenyl and amine groups. One approach, adapted from analogous tetralin derivatives, begins with the formation of a tetralone intermediate . For example, 2,3-dimethoxybenzaldehyde and succinic anhydride undergo a condensation reaction to yield paraconic acid, which is decarboxylated and hydrogenated to produce tetralone . Subsequent functionalization via reductive amination or nucleophilic substitution introduces the phenylmethanamine group.
Aromsyn’s manufacturing process emphasizes scalability, offering gram-to-kilogram production with purity ≥98% . Their method employs catalytic hydrogenation and chromatographic purification, ensuring high yield and minimal byproducts.
Optimization Challenges
Key challenges include controlling stereochemistry at the tetralin junction and avoiding over-reduction of the aromatic rings. Modifications to reaction conditions—such as using palladium-on-carbon catalysts under mild hydrogen pressure—have improved selectivity . Additionally, the use of anhydrous magnesium sulfate in imine formation steps enhances reaction efficiency by removing water .
Physicochemical Properties
Stability and Solubility
While solubility data remain unreported, the compound’s logP (estimated at 3.8) suggests moderate lipophilicity, favoring membrane permeability in biological systems. The hydrochloride salt form, as seen in related tetralin amines, enhances aqueous solubility for pharmacological studies .
Spectroscopic Characterization
-
NMR: -NMR spectra show distinct signals for the tetralin protons (δ 1.5–2.8 ppm) and aromatic phenyl resonances (δ 6.8–7.4 ppm).
-
Mass Spectrometry: ESI-MS exhibits a dominant [M+H] peak at m/z 238.2, consistent with the molecular weight.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing isoindoline and isoquinoline derivatives, which are prevalent in FDA-approved drugs . For example, its amine group participates in Ullmann couplings to form carbon-nitrogen bonds in kinase inhibitors .
Material Science
Conjugated polymers incorporating phenyl-tetralin amines exhibit enhanced thermal stability (decomposition temperature >300°C), making them suitable for organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume